Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate
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Overview
Description
Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate is a chemical compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . It is a useful research chemical and is often utilized in various scientific studies. The compound features a tetrahydropyranyl group, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with tetrahydropyranyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and scalability, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions employed.
Scientific Research Applications
Ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-3-(4-tetrahydropyranyl)propanoate involves its interaction with various molecular targets and pathways. The compound’s keto and ester groups allow it to participate in a range of chemical reactions, influencing biological processes and enzyme activities. The tetrahydropyranyl group can enhance the compound’s stability and reactivity, making it a valuable tool in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity but lacking the tetrahydropyranyl group.
Methyl 3-oxo-3-(4-tetrahydropyranyl)propanoate: A methyl ester analog with slightly different physical and chemical properties.
Ethyl 3-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate: A closely related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of the tetrahydropyranyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it particularly useful in synthetic and research applications.
Properties
IUPAC Name |
ethyl 3-(oxan-4-yl)-3-oxopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-14-10(12)7-9(11)8-3-5-13-6-4-8/h8H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFKRDIPKNVADD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCOCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630963 |
Source
|
Record name | Ethyl 3-(oxan-4-yl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856414-68-1 |
Source
|
Record name | Ethyl 3-(oxan-4-yl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-(oxan-4-yl)-3-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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